Diisononyl phthalate

Catalog No.
S1525143
CAS No.
20548-62-3
M.F
C26H42O4
M. Wt
418.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisononyl phthalate

CAS Number

20548-62-3

Product Name

Diisononyl phthalate

IUPAC Name

bis(7-methyloctyl) benzene-1,2-dicarboxylate

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3

InChI Key

HBGGXOJOCNVPFY-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C

Solubility

Insoluble (<1 mg/ml at 70° F) (NTP, 1992)
In water, 0.2 mg/L at 20 °C
Soluble in acetone, methanol, benzene, ethyl ether
Solubility in water, g/100ml at 20 °C:

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Bis(7-methyloctyl) Ester;1,2-Benzenedicarboxylic Acid, Bis(7-methyloctyl) Ester; Phthalic Acid Bis(7-methyloctyl) Ester; Bis(7-Methyl-1-octanol ) Phthalate; Bis(7-methyloctyl) Phthalate; DINP

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C

Investigating potential health effects

One area of scientific research focuses on the potential health effects of DINP exposure. Studies have investigated its impact on various systems, including:

  • Endocrine system: Some studies suggest DINP might disrupt hormonal balance, potentially affecting development and reproduction . However, further research is needed to confirm these findings and understand the mechanisms involved.
  • Metabolism: Recent research indicates DINP exposure might influence lipid metabolism in cells, potentially contributing to fat accumulation . More research is necessary to understand the long-term implications of these findings.
  • Skin: Studies have explored the potential link between DINP exposure and skin conditions like atopic dermatitis . However, the evidence remains inconclusive, and further research is needed to establish a definitive link.

Diisononyl phthalate is a high-molecular-weight phthalate commonly used as a plasticizer in various applications, particularly in polyvinyl chloride products. It is typically a complex mixture of isononyl esters of phthalic acid, primarily composed of branched-chain isomers. Diisononyl phthalate appears as a colorless, oily liquid with a slight ester odor and is insoluble in water, making it suitable for enhancing the flexibility and durability of plastics without compromising their structural integrity .

As a plasticizer, DINP acts by interacting with the polymer chains in plastics, reducing intermolecular forces and increasing the distance between them. This allows the plastic to become more flexible and easier to process.

DINP has been classified as a potential endocrine disruptor, meaning it may interfere with the body's hormonal system. Studies suggest that DINP exposure may be linked to various health concerns, including developmental and reproductive problems.

The safety hazards of DINP include:

  • Skin irritation: Prolonged or repeated contact with DINP can cause skin irritation.
  • Environmental impact: Due to its widespread use, DINP has been detected in various environmental samples, raising concerns about its persistence and potential ecological effects.
, especially when interacting with acids. It reacts exothermically with acids to produce isononyl alcohol and phthalic acid. Strong oxidizing acids can trigger vigorous reactions that may lead to ignition due to the heat generated . Additionally, when mixed with alkali metals or hydrides, it can generate flammable hydrogen gas. The compound also reacts with caustic solutions, releasing heat .

Research indicates that diisononyl phthalate may have biological effects, particularly concerning allergic responses. Studies have shown that oral exposure to diisononyl phthalate can exacerbate allergic contact dermatitis through the activation of nuclear factor kappa B (NF-kB), resulting in increased skin inflammation and immune responses . Furthermore, exposure to diisononyl phthalate has been linked to alterations in reproductive health and endocrine disruption in animal models .

Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The process typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the ester bond. The resulting product is a mixture of various branched-chain isomers of diisononyl phthalate, reflecting the complexity of its chemical structure .

Diisononyl phthalate is widely used across various industries due to its excellent plasticizing properties. Its primary applications include:

  • Plastic Products: Used as a plasticizer in polyvinyl chloride and other plastics to enhance flexibility and durability.
  • Adhesives and Sealants: Incorporated into formulations to improve adhesion properties.
  • Coatings: Utilized in paints and coatings for enhanced performance.
  • Medical Devices: Employed in the production of flexible medical devices.
  • Toys and Consumer Goods: Commonly found in children's toys and other consumer products due to its non-toxic profile compared to other phthalates .

Studies on diisononyl phthalate interactions have revealed its potential health impacts, particularly concerning immune responses and endocrine function. For instance, exposure has been associated with increased estradiol levels and altered immune cell activity in the colon, suggesting possible implications for gut health and systemic immune responses . Additionally, epidemiological studies have suggested links between diisononyl phthalate exposure and allergic conditions, although further research is needed to clarify these associations .

Diisononyl phthalate shares similarities with other high-molecular-weight phthalates but exhibits unique characteristics that distinguish it from its counterparts. Below is a comparison table highlighting diisononyl phthalate alongside similar compounds:

Compound NameCAS NumberMolecular WeightKey Characteristics
Diisononyl Phthalate28553-12-0~418.6 g/molUsed as a plasticizer; less toxic than some other phthalates
Di(2-ethylhexyl) Phthalate117-81-7390.56 g/molWidely used but more toxic; banned in some applications
Di-n-octyl Phthalate117-84-0390.56 g/molSimilar applications; higher toxicity profile
Diisodecyl Phthalate26761-40-0~450 g/molUsed for similar applications; higher molecular weight

Diisononyl phthalate's unique composition of branched isomers contributes to its favorable properties as a plasticizer while minimizing potential health risks compared to other traditional phthalates like di(2-ethylhexyl) phthalate .

Physical Description

Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999)
Liquid; OtherSolid; PelletsLargeCrystals
OILY VISCOUS LIQUID.

Color/Form

Colorless liquid

XLogP3

9.6

Boiling Point

172 °F at 760 mm Hg (USCG, 1999)
at 0.7kPa: 244-252 °C

Flash Point

greater than 200 °F (NTP, 1992)
221 °C c.c.

Density

0.972 g/cu m at 20 °C/20 °C
Relative density (water = 1): 0.98

LogP

log Kow = 9.37 (est)
8.8

Melting Point

-48 °C
-43 °C

UNII

4010KIX4CK

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 459 of 502 companies (only ~ 8.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Diisononyl phthalate (DiNP) is a complex mixture of isomers. It is an oily, viscous liquid. DiNP has low solubility in water. USE: DiNP is a phthalate, a group of industrially important chemicals used to make plastics more flexible. It is used in garden hoses, pool liners, flooring tiles, and tarp. It has limited uses in food packaging. Congress has banned (on an interim basis) three types of phthalates, which includes diisononyl phthalate, in any amount greater than 0.1 percent in a children's toy that can be placed in a child's mouth, and in child care articles. EXPOSURE: Workers that use or produce DiNP may breathe in mists or have direct skin contact. The general population may be exposed to small amounts by skin contact with products containing DiNP. Other exposure can occur from eating food or breathing in dust that contains DiNP. DiNP has frequently been detected in settled house dust in homes and in children's bedrooms. Children may be exposed to larger amounts from chewing toys containing DiNP. In the air DiNP will be broken down by reactions with other chemicals and light. If DiNP is released to the environment it will bind to particles in soil and water. It is not expected to move through soil. It will be broken down by microorganisms in soil and water. It may build up in aquatic organisms. Small amounts could move to air from wet soil and water surfaces. RISK: Asthma may develop in children exposed to DiNP dust in the air. Male and female reproductive development may be altered with exposure to DiNP during childhood. Liver and kidney damage, anemia (decreased red blood cells), and decreased weight were noted in laboratory animals repeatedly fed moderate-to-high doses of DiNP. Some animals died at very high doses. Birth defects, reduced growth, and changes in male reproductive tissues occurred in offspring of laboratory animals given high oral doses of DiNP during pregnancy and lactation. No changes in fertility were observed in laboratory animals fed DiNP for two generations. Leukemia, liver tumors, and kidney tumors occurred in laboratory animals fed high doses of DiNP for their lifetime. The potential for DiNP to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

The renal tubular carcinoma observed in male rats exposed to DINP has been attributed to cytotoxicity resulting from accumulation of alpha2u-globulin in the kidney ... Following secretion from the liver, alpha2u-globulin is filtered in the glomerular and slowly hydrolyzed in the proximal tubule. There is a strict requirement that a chemical or a metabolite physically bind to the alpha2u-globulin to produce nephropathy, although covalent, irreversible binding is not required. ... When the chemical-alpha2u-globulin complex is filtered by the kidney, it accumulates in phagolysosomes in the proximal tubule region and produces cytotoxicity, which results in subsequent regenerative hyperplasia ... Female rats, mice, and NBR rats do not accumulate alpha2u-globulin in their kidneys, do not produce nephrotoxicity and regenerative hyperplasia, and do not develop renal tumors following chemical exposure. ... Humans appear to lack this specific protein in the kidney ... Male rat specificity in tumor response, lack of genotoxicity, histopathology findings of cytotoxicity and regeneration, alpha2u-globulin accumulation, and demonstrated cell proliferation strongly support the criteria for demonstrating alpha2u-globulin mechanism /of DINP nephrocarcinogenicity/ ...
The role of the peroxisome proliferator-activated receptor alpha (PPARalpha) in hepatic responses to DINP was investigated in a study with SV 129 PPAR a-null mice ... . Male and female SV 129 PPAR a-null mice (-/-), SV 129 PPARalpha (+/+) and B6C3F1 mice were fed a control diet or a diet containing 8,000 ppm of DINP for 1 or 3 weeks. There was an increase of liver weights in male and female of the SV 129 PPARalpha (+/+) and B6C3F1 mice exposed for one week, whereas this increase was abolished in the 1-week treated SV 129 PPAR a-null (-/-) mice. Western blot analysis of liver protein extracts revealed that acyl-CoA oxidase and CYTP450 4a proteins were induced in PPARalpha (+/+) but not in PPARalpha (-/-) female mice after 3-week exposure. It was also demonstrated that some genes involved in drug metabolism and protein trafficking were altered in liver of female PPARalpha (+/+) mice but not in PPARalpha (-/-) mice. These data support the hypothesis that DINP like DEHP ... or other peroxisome proliferators induces liver effects through a PPARalpha-dependent mechanism.

Vapor Pressure

5.4X10-7 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C:

Pictograms

Health Hazard

Health Hazard

Impurities

Phthalates are produced with a high degree of purity (> 99.5%), in terms of ester content. Trace impurities have been summarised from producers' data ... i-nonanol ca 0.04%, isononylbenzoate ca 0.03%, n-butylisononyl phthalate ca 0.1%, Water 0.02 - 0.03% ... Bisphenol-A may be included upon request by customer /From table/

Other CAS

68515-48-0
28553-12-0

Associated Chemicals

1,2-Benzenedicarboxylic acid, monoisononyl ester; 519056-28-1

Wikipedia

Diisononylphthalate

Methods of Manufacturing

DINP is produced by esterification of phthalic anhydride with isononyl alcohol in a closed system. Isononyl alcohol used in the synthesis of DINP is produced via ... the dimerization of butene ... . The reaction rate is accelerated by elevated temperatures (140-250 °C) and catalyst. Following virtually complete esterification, excess alcohol is removed under reduced pressure and the product is then typically neutralised, water washed and filtered.
DINP is manufactured by reaction of phthalic anhydride with iso-nonanol in the presence of an acid catalyst.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Custom compounding of purchased resin
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester: ACTIVE
Commercially, diisononyl phthalate, DiNP, is not a pure compound but rather a mixture of materials with an average side chain length of 9. ...
DINP is not a pure substance, but a complex mixture containing mainly C9-branched isomers, with mean formula C26H42O4 ... /In a good quality chromatogram/ up to 40 peaks are attributed to DINP ... (37 after partial distillation) ... 5 constituents may be considered as principal (from ca 6 to ca 20%).
THE PROCESS OF COATING PVC OVER METAL IS DESCRIBED. GAS FUMES & POWDERS ESCAPE INTO THE AIR CONSISTING OF TDOP, DIISONONYL PHTHALATE (DINP), & PVC. TO PURIFY EMISSIONS, A PACKED COLUMN WITH BACK CRASHING IS PROPOSED.
Best estimate in content (%) of the different chain structures of the DINP: Methyl ethyl hexanols 5-10, Dimethyl heptanols 40-45, Methyl octanols 35-40, n-Nonanol 0-10 /From table/
For more General Manufacturing Information (Complete) data for DIISONONYL PHTHALATE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Di-isononyl phthalate esters (DINPs) are endocrine-disrupting chemicals and have replaced di(2-ethylhexyl) phthalate (DEHP) as the major plasticizer for poly(vinyl chloride) (PVC) products in recent years. Exposure marker discovery of DINPs is crucial, because of their high potential for human exposure and toxicity. Here, we propose an alternative approach for tracing signals derived from stable isotope-labeled precursors with varied labeling ratios to efficiently filter probable metabolite signals. The statistical process, which involves a signal mining algorithm with isotope tracing (SMAIT), has effectively filtered 13 probable DINP metabolite signals out of the 8867 peaks in the LC-MS data obtained from incubated stable isotope-labeled precursors with liver enzymes. Seven of the 13 probable metabolite signals were confirmed as DINP structure-related metabolites by preliminary MS/MS analyses. These 7 structure-related metabolite signals were validated as effective DINP exposure markers, using urine samples collected from DINP-administered rats without time-consuming comprehensive structure identification. We propose that the 7 identified possible DINP metabolite signals of m/z 279.1, 293.1, 305.1, 307.1, 321.1, 365.1, and 375.1 are potential markers for DINP exposure and should be investigated further. The integrated approach described here can efficiently, and systematically, filter probable metabolite signals from a complex LC-MS dataset for toxic exposure marker discovery. It is a relatively low-cost/rapid workflow for exposure marker discovery.
A method for the simultaneous determination of 23 phthalate esters in food samples by solid-phase extraction coupled with gas chromatography-mass spectrometry (SPE-GC-MS) was developed and evaluated. The samples were extracted with hexane or acetonitrile, and cleaned up with a glass ProElut PSA SPE column. The identification and quantification were performed by GC-MS in selected ion monitoring (SIM) mode. The extraction processes of different foods were investigated. The calibration curves of phthalate esters showed good linearity in the range of 0.05-5 mg/L (0.5-5 mg/L for diisononyl phthalate (DINP), diisodecyl-phthalate (DIDP)) with the correlation coefficients (r) between 0.984 8 and 0.999 6. The limits of detection of phthalate esters in food samples ranged from 0.005 to 0.05 mg/kg (S/N = 3) and the limits of quantification ranged from 0.02 to 0.2 mg/kg (S/N = 10). The average recoveries of 23 analytes spiked in 10 kinds of food matrices ranged from 77% to 112% with the relative standard deviations (RSDs, n = 6) of 4.1%-12.5%. The method is suitable for the determination of 23 phthalate esters simultaneously in foodstuffs with easy operation, high accuracy and precision.

Clinical Laboratory Methods

We have developed a gas chromatography-mass spectrometry (GC-MS) method to determine five phthalate monoesters (monoethyl phthalate (MEP), mono-n-butyl phthalate (MBP), mono-(2-ethylhexyl) phthalate (MEHP), monoisononyl phthalate (MINP) and monobenzyl phthalate (MBz)) in human urine. Human urine samples were subjected to enzymatic deconjugation of the glucuronides followed by extraction with hexane. The extracted phthalate monoesters were methylated with diazomethane, purified on a Florisil column and then subjected to GC-MS analysis. The recoveries from urine spiked with five phthalate monoesters were 86.3%-119% with coefficients of variation of 0.6%-6.1%. We measured phthalate monoester levels in human urine by analyzing 36 samples from volunteers. MBP and MEP were detected in all samples, and their median concentrations were 60.0 and 10.7 ng/mL, respectively. MBzP and MEHP were found in 75% and 56% of samples, and their median concentrations were 10.9 and 5.75 ng/mL, respectively. MINPs were not detected in most samples (6% detectable). Women had significantly (p < 0.05) higher mean concentrations of MBP and MEP than men. The estimated daily exposure levels for the four parent phthalates excluding diisononyl phthalate ranged from 0.27 to 5.69 mug/kg/day (median).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Non Combustible Liquids.

Interactions

Phthalates, widely used in flexible plastics and consumer products, have become ubiquitous contaminants worldwide. This study evaluated the acute toxicity and estrogenic endocrine disrupting activity of butyl benzyl phthalate (BBP), di(n-butyl) phthalate (DBP), bis(2-ethylhexyl) phthalate (DEHP), diisodecyl phthalate (DIDP), diisononyl phthalate (DINP), di-n-octyl phthalate (DNOP) and their mixtures. Using a 72 h zebrafish embryo toxicity test, the LC50 values of BBP, DBP and a mixture of the six phthalates were found to be 0.72, 0.63 and 0.50 ppm, respectively. The other four phthalates did not cause more than 50% exposed embryo mortality even at their highest soluble concentrations. The typical toxicity symptoms caused by phthalates were death, tail curvature, necrosis, cardio edema and no touch response. Using an estrogen-responsive ChgH-EGFP transgenic medaka (Oryzias melastigma) eleutheroembryos based 24 h test, BBP demonstrated estrogenic activity, DBP, DEHP, DINP and the mixture of the six phthalates exhibited enhanced-estrogenic activity and DIDP and DNOP showed no enhanced- or anti-estrogenic activity. These findings highlighted the developmental toxicity of BBP and DBP, and the estrogenic endocrine disrupting activity of BBP, DBP, DEHP and DINP on intact organisms, indicating that the widespread use of these phthalates may cause potential health risks to human beings. /Mixture/
Diisononyl phthalate (DINP) has been widely used in polyvinyl chloride (PVC) products and is ubiquitous as a substitute; however, its toxicity due to exposure remains to be determined. This study investigated the oxidative damage induced by DINP and the induced production of the pro-inflammation cytokines interleukin-1 (IL-1) and tumour necrosis factor-alpha (TNF-a). Oral exposure to DINP induced oxidative damage and inflammatory responses in liver and kidney tissues through the accumulation of ROS, which may be an underlying mechanism for its toxicity. These changes may contribute to hepatic and renal histopathological alterations. Our data suggest that oxidative stress is involved in DINP-induced toxicity and that the co-administration of melatonin exerts a protective effect against DINP-induced toxicity.
Plasticizers are additives used to increase the flexibility or plasticity of the material to which they are added, normally rigid plastic and as additives in paint and adhesives. They are suspected to interfere with the endocrine system, including the estrogen and the thyroid hormone (TH) systems. We investigated in vitro the thyroid hormone-like and estrogenic activities of a range of widely used plasticizers and phenols including benzyl butyl phthalate (BBP), dibutyl phthalate (DBP), dioctyl phthalate (DOP), diisodecyl phthalate (DIDP), diisononyl phthalate (DINP), di(2-ethylhexyl) phthalate (DEHP), bis(2-ethylhexyl) adipate (DEHA), 4-tert-octylphenol (tOP), 4-chloro-3-methylphenol (CMP), 2,4-dichlorophenol (2,4-DCP), 2-phenylphenol (2-PP) and resorcinol. The TH disrupting potential was determined by the effect on the TH-dependent rat pituitary GH3 cell proliferation (T-screen). The estrogenic activities of the compounds were assessed in MVLN cells, stably transfected with an estrogen receptor (ER) luciferase reporter vector. Furthermore, the combined effect of a multi-components mixture of six plasticizers was evaluated for its estrogenic and TH-like activities. All the tested compounds, but 2-PP, significantly affected the GH3 cell proliferation. tOP, BBP and DBP activated ER transactivity, whereas DEHP antagonized the 17beta-estradiol induced ER function. The mixture significantly induced ER transactivity in an additive manner, whereas in the T-screen, the observed mixture effect was lower than predicted, suggesting a potential antagonizing effect of the mixture. In conclusion, the tested plasticizers and phenols elicited endocrine-disrupting potential that can be mediated via interference with the estrogen and TH systems. Moreover, the observed mixture effect stresses the importance of considering the combined effect of the compounds for risk assessment of human health. /Mixture/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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